molecular formula C18H13F6NO B12635374 N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide CAS No. 919349-76-1

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide

Cat. No.: B12635374
CAS No.: 919349-76-1
M. Wt: 373.3 g/mol
InChI Key: JAPFUFHNQYIXDU-UHFFFAOYSA-N
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Description

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is unique due to its specific structure, which combines the trifluoromethyl groups with a benzamide moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

919349-76-1

Molecular Formula

C18H13F6NO

Molecular Weight

373.3 g/mol

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)phenyl]prop-2-enyl]benzamide

InChI

InChI=1S/C18H13F6NO/c1-11(10-25-16(26)12-5-3-2-4-6-12)13-7-14(17(19,20)21)9-15(8-13)18(22,23)24/h2-9H,1,10H2,(H,25,26)

InChI Key

JAPFUFHNQYIXDU-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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